molecular formula C18H15Cl2N3O2 B2629352 2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 825661-86-7

2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2629352
CAS No.: 825661-86-7
M. Wt: 376.24
InChI Key: PXGJWCZRGXKKBJ-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide in glacial acetic acid.

    Reduction: Reduction reactions can be carried out using sodium borohydride or other reducing agents.

    Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings. Common reagents include halogens and nitrating agents.

    Condensation: It can undergo condensation reactions with aldehydes and ketones to form various derivatives.

Scientific Research Applications

2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit specific enzymes such as steroid sulfatase, aromatase, and carbonic anhydrase, which are involved in cancer progression . The compound’s structure allows it to bind effectively to these enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrano[3,2-c]pyridine derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activity and chemical properties. The presence of different substituents can lead to variations in their reactivity, solubility, and binding affinity to molecular targets.

Properties

IUPAC Name

2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-3-23-9(2)6-14-16(18(23)24)15(11(8-21)17(22)25-14)10-4-5-12(19)13(20)7-10/h4-7,15H,3,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGJWCZRGXKKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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